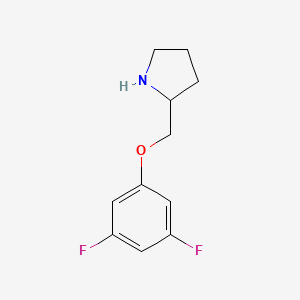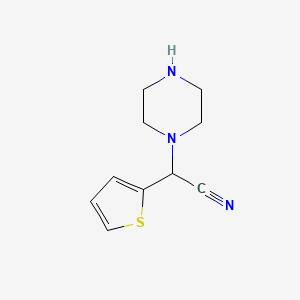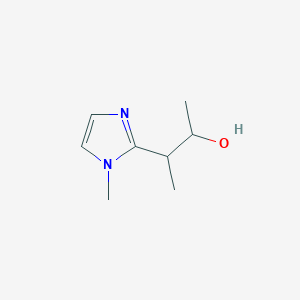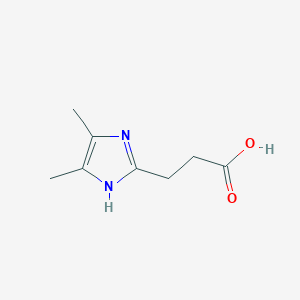
2-(3,5-Difluorophenoxymethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Difluorophenoxymethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,5-difluorophenoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxymethyl)pyrrolidine typically involves the reaction of 3,5-difluorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Difluorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxymethylpyrrolidines, while oxidation can lead to the formation of pyrrolidone derivatives.
科学的研究の応用
2-(3,5-Difluorophenoxymethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of agrochemicals or other industrial chemicals
作用機序
The mechanism of action of 2-(3,5-Difluorophenoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
3,5-Difluorophenol: A precursor in the synthesis of various fluorinated compounds.
Pyrrolopyrazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects
Uniqueness
2-(3,5-Difluorophenoxymethyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the 3,5-difluorophenoxymethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
2-[(3,5-difluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-8-4-9(13)6-11(5-8)15-7-10-2-1-3-14-10/h4-6,10,14H,1-3,7H2 |
InChIキー |
REAWYCNUKZQGIX-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)COC2=CC(=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13249813.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)


![3-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13249835.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methylphenyl)benzonitrile](/img/structure/B13249839.png)

![N-[(3-chloro-4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B13249864.png)


![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)

